4-(2-Chloroethyl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

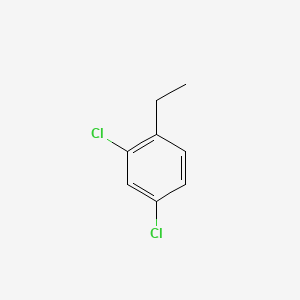

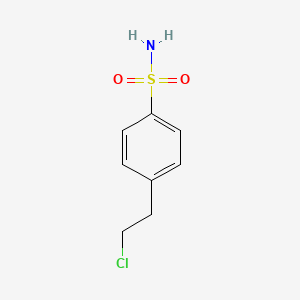

4-(2-Chloroethyl)benzenesulfonamide is a chemical compound with the CAS Number: 5378-85-8 . It has a molecular weight of 219.69 .

Molecular Structure Analysis

The molecular formula of this compound is C8H10ClNO2S . The InChI code is 1S/C8H10ClNO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) .Aplicaciones Científicas De Investigación

Chemical Synthesis and Transformation

Polymer-supported benzenesulfonamides have been utilized as key intermediates in various chemical transformations, including solid-phase synthesis, which leverages immobilized primary amines and nitrobenzenesulfonyl chloride to yield diverse privileged scaffolds. These methodologies highlight the adaptability of benzenesulfonamide derivatives in the synthesis of complex chemical structures, potentially contributing to the development of novel compounds with significant biological activity (Fülöpová & Soural, 2015).

Carbonic Anhydrase Inhibition

4-(2-Substituted hydrazinyl)benzenesulfonamides have been synthesized and evaluated for their inhibitory effects against human carbonic anhydrase I and II isoenzymes. These derivatives show potent inhibition, indicating potential therapeutic applications in conditions where modulation of carbonic anhydrase activity is beneficial (Gul et al., 2016).

Fluorescence Chemosensing

Benzenesulfonamide derivatives have been developed as colorimetric and fluorescence probes for the selective detection of metal ions in aqueous solutions. These probes, through specific molecular interactions, offer promising applications in environmental monitoring and bioimaging, demonstrating the versatility of benzenesulfonamide-based compounds in sensor technology (Ravichandiran et al., 2020).

Molecular Structure Analysis

The structural and spectroscopic properties of para-halogen benzenesulfonamides have been explored through comprehensive theoretical studies. Investigations into vibrational frequencies, NMR chemical shifts, and molecular geometry provide insight into the effects of halogen substitution on these compounds, enriching our understanding of their chemical behavior and potential interactions in biological systems (Karabacak et al., 2009).

Environmental Contaminant Extraction

Innovative extraction methodologies have been developed for benzotriazoles, benzothiazoles, and benzenesulfonamides from soil samples, employing low-pressurized microwave-assisted extraction. This approach highlights the environmental relevance of benzenesulfonamide derivatives, underscoring their ubiquity as emerging contaminants and the need for efficient detection and removal techniques (Speltini et al., 2016).

Mecanismo De Acción

Target of Action

Benzenesulfonamide derivatives have been known to interact with carbonic anhydrases , which play crucial roles in various physiological processes such as respiration and pH homeostasis .

Mode of Action

It’s known that nucleophilic reactions of benzene derivatives involve initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate . This could potentially be the case for 4-(2-Chloroethyl)benzenesulfonamide.

Biochemical Pathways

Given the potential interaction with carbonic anhydrases , it could affect pathways related to pH regulation and respiration.

Result of Action

Given its potential interaction with carbonic anhydrases , it could potentially influence processes such as pH regulation and respiration at the cellular level.

Action Environment

Factors such as ph and temperature could potentially influence its action, given its potential interaction with carbonic anhydrases .

Propiedades

IUPAC Name |

4-(2-chloroethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6H2,(H2,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKYSWWZJELJZLO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCl)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350308 |

Source

|

| Record name | 4-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5378-85-8 |

Source

|

| Record name | 4-(2-chloroethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.